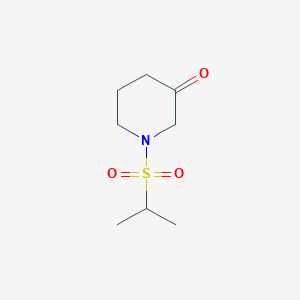
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 33712-86-6 . It has a molecular weight of 157.17 and its IUPAC name is 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) . This indicates the presence of a pyrrolidine ring in the structure, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
As mentioned earlier, “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” is a solid compound . It has a molecular weight of 157.17 .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, which is a part of the “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticonvulsant Activity
In particular, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Antioxidant Activity
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for antioxidant activity . A number of these compounds were identified as potent antioxidants .
Antimicrobial Activity
In a study, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens . The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens .
Biological Activity Characterization
Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
Anticancer Agent
Salinosporamide A, an aquatic natural product created by the constraining aquatic bacteria Salinispora tropica and Salinispora arenicola, is a potent proteasome inhibitor being studied as a potential anticancer agent . This compound is based on the pyrrolidin-2-one structure, which is a part of "2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid" .
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJFVLZWISHVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
33712-86-6 | |
| Record name | 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471755.png)






![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)



![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)
